molecular formula C13H11N3 B12434454 4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine

4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine

Cat. No.: B12434454
M. Wt: 209.25 g/mol
InChI Key: GSASOJBUDFZEGF-UHFFFAOYSA-N
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Description

4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring. The compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the phenyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a 2-aminopyridine derivative, the pyrrole ring can be formed through a series of reactions involving condensation and cyclization steps .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where specific substituents on the pyrrole or pyridine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-b]pyridine core.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes . By binding to these receptors, the compound can modulate signaling pathways, leading to effects such as inhibition of cell proliferation and induction of apoptosis.

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

4-phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine

InChI

InChI=1S/C13H11N3/c14-12-8-11-10(6-7-15-13(11)16-12)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)

InChI Key

GSASOJBUDFZEGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(NC3=NC=C2)N

Origin of Product

United States

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